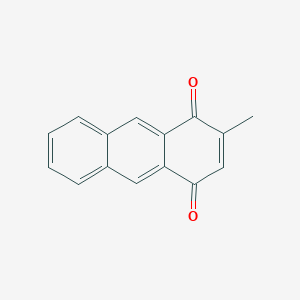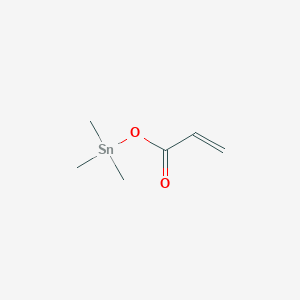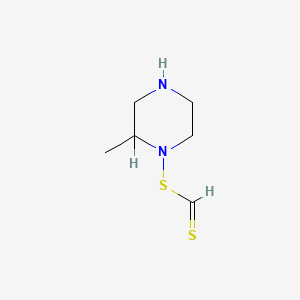
2-Methyl-piperazine-dithioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of piperazine derivatives, including 2-Methyl-piperazine-dithioformate, involves several methods. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
2-Methyl-piperazine-dithioformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Scientific Research Applications
2-Methyl-piperazine-dithioformate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-piperazine-dithioformate involves its interaction with molecular targets and pathways:
Radioprotection: The compound exerts its radioprotective effects by scavenging free radicals generated during x-irradiation, thereby reducing oxidative stress and cellular damage.
Hepatoprotection: It protects liver cells by inhibiting the pathways leading to hepatic necrosis and promoting cellular repair mechanisms.
Molecular Targets: The compound targets oxidative stress pathways and DNA repair mechanisms to exert its protective effects.
Comparison with Similar Compounds
2-Methyl-piperazine-dithioformate can be compared with other similar compounds:
2-Methyl-AP-237: An acyl piperazine opioid with potent analgesic properties.
AP-237 (bucinnazine): Another acyl piperazine opioid known for its analgesic effects.
AP-238:
Para-methyl-AP-237: A derivative with modified pharmacological properties.
This compound stands out due to its dual protective effects against liver degeneration and radiation-induced damage, making it unique among piperazine derivatives .
Properties
CAS No. |
31328-28-6 |
|---|---|
Molecular Formula |
C6H12N2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
(2-methylpiperazin-1-yl) methanedithioate |
InChI |
InChI=1S/C6H12N2S2/c1-6-4-7-2-3-8(6)10-5-9/h5-7H,2-4H2,1H3 |
InChI Key |
HHTLNCAVEAKGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1SC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


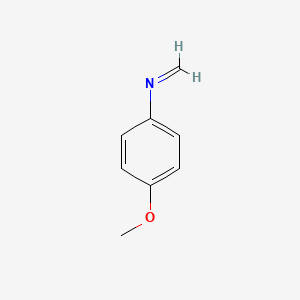
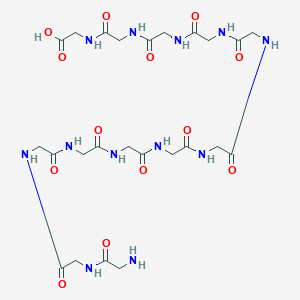


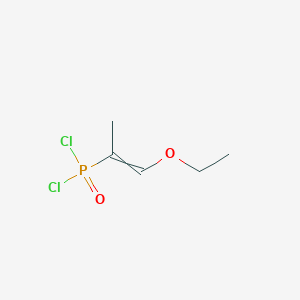
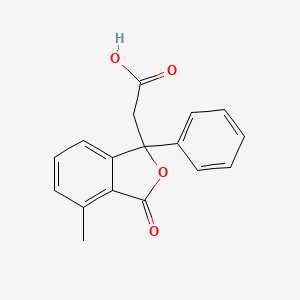

![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


